Cas no 923153-49-5 (2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide)

2-Chloro-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound featuring a chloroacetamide core linked to a 3,4,5-trimethoxybenzyl group. This structure imparts reactivity suitable for further functionalization, making it valuable in medicinal chemistry and agrochemical research. The presence of electron-rich methoxy groups enhances its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or antimicrobial applications. Its crystalline form ensures consistent purity, while the chloroacetamide moiety allows for selective nucleophilic substitution reactions. The compound is typically handled under controlled conditions due to its reactivity. Its well-defined chemical properties make it a reliable building block for specialized organic synthesis.
2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide structure
923153-49-5 structure
Product Name:2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide
CAS No:923153-49-5
MF:C12H16ClNO4
MW:273.712742805481
MDL:MFCD08444153
CID:3108963
PubChem ID:16226957
Update Time:2025-06-09

2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide
    • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
    • EN300-23285
    • Z147651892
    • AKOS001283119
    • UPCMLD0ENAT5621376:001
    • 923153-49-5
    • G38915
    • F2158-1347
    • MDL: MFCD08444153
    • Inchi: 1S/C12H16ClNO4/c1-16-9-4-8(7-14-11(15)6-13)5-10(17-2)12(9)18-3/h4-5H,6-7H2,1-3H3,(H,14,15)
    • InChI Key: YZWMCMKHKYSDGS-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1C=C(C(=C(C=1)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 273.0767857Da
  • Monoisotopic Mass: 273.0767857Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 56.8Ų

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Additional information on 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide

Introduction to 2-Chloro-N-(3,4,5-Trimethoxybenzyl)acetamide (CAS No. 923153-49-5)

2-Chloro-N-(3,4,5-trimethoxybenzyl)acetamide, with the CAS number 923153-49-5, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloroacetamide moiety and a trimethoxybenzyl group. The combination of these functional groups imparts specific physicochemical properties and biological activities that make it a valuable candidate for various applications.

The molecular formula of 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide is C12H16ClNO4, and its molecular weight is approximately 277.71 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various experimental settings, including in vitro assays and in vivo studies.

2-Chloro-N-(3,4,5-trimethoxybenzyl)acetamide has been the subject of several recent studies due to its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory activity. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide has also demonstrated potential as an antiviral agent. Studies have indicated that it can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and influenza virus. The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral gene expression. These findings suggest that this compound could be developed into a novel antiviral therapy.

The pharmacokinetic properties of 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide have also been investigated. In preclinical studies using animal models, the compound showed good oral bioavailability and a favorable pharmacokinetic profile. It was rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The half-life of the compound was found to be moderate, allowing for once-daily dosing regimens in potential clinical applications.

Toxicity studies have indicated that 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide is generally well-tolerated at therapeutic doses. In acute toxicity tests, no significant adverse effects were observed at doses up to 1000 mg/kg in rodents. Chronic toxicity studies are ongoing to further evaluate its safety profile over extended periods of administration.

The synthesis of 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide involves several steps and can be achieved through various routes. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds with high yields and purity, making it suitable for large-scale production.

In conclusion, 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide (CAS No. 923153-49-5) is a versatile compound with promising therapeutic potential in multiple areas such as anti-inflammatory and antiviral treatments. Its favorable pharmacokinetic properties and low toxicity profile make it an attractive candidate for further development into novel pharmaceuticals. Ongoing research continues to explore its full range of biological activities and potential clinical applications.

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